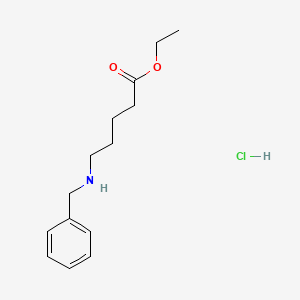

Ethyl 5-(benzylamino)pentanoate hydrochloride

Description

Ethyl 5-(benzylamino)pentanoate hydrochloride is a substituted pentanoate ester featuring a benzylamine group at the fifth carbon and a hydrochloride salt. Its molecular formula is C₁₄H₂₂ClNO₂, with a molecular weight of 283.78 g/mol. The compound is characterized by the presence of a benzylamino group (-NH-CH₂-C₆H₅) and an ethyl ester moiety, which influence its physicochemical properties, such as solubility in polar solvents and stability under acidic conditions. This compound is often utilized in pharmaceutical research as a synthetic intermediate, particularly for modifying amino acid derivatives or designing prodrugs .

Properties

IUPAC Name |

ethyl 5-(benzylamino)pentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-2-17-14(16)10-6-7-11-15-12-13-8-4-3-5-9-13;/h3-5,8-9,15H,2,6-7,10-12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJDOZIAKRPRSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCNCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(benzylamino)pentanoate hydrochloride typically involves the alkylation of enolate ions. The enolate ion, formed from ethyl acetoacetate, reacts with an alkyl halide in an S_N2 reaction to form the desired ester. The reaction conditions often include the use of sodium ethoxide in ethanol as a base .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester moiety undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Conditions : Concentrated HCl (6M), reflux at 110°C for 12 hours .

-

Product : 5-(Benzylamino)pentanoic acid hydrochloride.

-

Mechanism : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

Basic Hydrolysis

-

Conditions : 1N LiOH in THF/H₂O (1:1), room temperature for 4 hours .

-

Product : Sodium salt of 5-(benzylamino)pentanoic acid, which is acidified to yield the free carboxylic acid.

Comparison of Hydrolysis Methods

| Condition | Reagents | Time | Yield (%) |

|---|---|---|---|

| Acidic | HCl (6M) | 12 h | 85–90 |

| Basic | LiOH (1N) | 4 h | 75–80 |

Reduction Reactions

The benzylamino group and ester functionality are susceptible to reduction:

Catalytic Hydrogenation

-

Product : Ethyl 5-aminopentanoate hydrochloride (via debenzylation).

-

Note : Over-reduction of the ester to alcohol is avoided by controlling H₂ pressure .

Lithium Aluminum Hydride (LiAlH₄) Reduction

-

Conditions : LiAlH₄ in anhydrous ether, 0°C → reflux.

-

Product : 5-(Benzylamino)pentanol (ester reduced to alcohol).

Oxidation Reactions

The aliphatic chain and benzyl group undergo oxidation:

Oxidation of the Aliphatic Chain

-

Conditions : KMnO₄ in H₂SO₄ (1M), 60°C, 6 hours.

-

Product : 5-(Benzylamino)glutaric acid (chain oxidation to dicarboxylic acid).

Benzyl Group Oxidation

-

Product : 5-(Carboxyamino)pentanoic acid ethyl ester (benzyl → carboxylic acid).

Substitution Reactions

The benzylamino group participates in nucleophilic substitutions:

Alkylation

-

Conditions : Alkyl halide (e.g., CH₃I), NaH in DMF, 0°C → RT .

-

Product : Quaternary ammonium salts (e.g., ethyl 5-(N-benzyl-N-methylamino)pentanoate hydrochloride).

Acylation

-

Product : Ethyl 5-(N-acetyl-N-benzylamino)pentanoate.

Cycloaddition and Heterocycle Formation

The amine group enables participation in cycloadditions:

Triazole Formation

-

Product : 1,2,3-Triazole derivatives (via Huisgen cycloaddition).

Salt Formation and Stability

The hydrochloride salt influences solubility and reactivity:

Scientific Research Applications

Industrial Production

In industrial settings, large-scale alkylation reactions are conducted under controlled conditions to maximize yield and purity. Automated reactors and continuous flow systems are often employed to enhance production efficiency.

Chemical Reactions and Mechanisms

Ethyl 5-(benzylamino)pentanoate hydrochloride can undergo various chemical transformations:

- Oxidation : The ester group can be oxidized to form carboxylic acids using agents such as potassium permanganate.

- Reduction : Reduction to alcohols can be achieved using lithium aluminum hydride.

- Substitution Reactions : The benzylamino group can participate in nucleophilic substitution reactions with alkyl halides.

Chemistry

In synthetic organic chemistry, this compound serves as a key intermediate for synthesizing complex organic molecules. Its ability to undergo various reactions makes it suitable for creating diverse chemical entities.

Biology

This compound is utilized in biological research to study biochemical pathways and enzyme interactions. It can act as a substrate for specific enzymes, facilitating investigations into metabolic processes and enzyme kinetics.

Medicine

This compound is explored for its potential therapeutic properties. It is investigated as a precursor in drug synthesis, particularly for compounds targeting various diseases. For instance, derivatives of this compound have been studied for their inhibitory effects on specific kinases, which are crucial in cancer therapy .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its versatility makes it suitable for various formulations in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several studies highlight the significance of this compound:

- A study demonstrated its role as an intermediate in synthesizing novel bioactive compounds with potential medicinal applications .

- Research on its derivatives revealed improved potency against specific biological targets, showcasing its importance in drug design .

- Comparative analyses with similar compounds indicated that this compound exhibits unique properties that enhance its reactivity and application scope compared to simpler esters like ethyl acetate.

Mechanism of Action

The mechanism of action of Ethyl 5-(benzylamino)pentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or enzymes, modulating various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of ethyl 5-(benzylamino)pentanoate hydrochloride are diverse, varying in substituents, stereochemistry, and biological activity. Below is a systematic comparison with key analogs:

Ethyl 5-(3-Nitroguanidino)pentanoate Derivatives

- Methyl 2-amino-5-(3-nitroguanidino)pentanoate hydrochloride (3): Molecular Formula: C₈H₁₆ClN₅O₄ Key Differences: Replaces the benzylamino group with a 3-nitroguanidino moiety, enhancing hydrogen-bonding capacity. This modification increases solubility in aqueous buffers but reduces lipophilicity compared to the benzylamino analog . Applications: Used in antiviral research due to its nitro group’s electrophilic reactivity .

Ethyl Tosyl-L-Arginitine Hydrochloride

- Molecular Formula : C₁₅H₂₅ClN₄O₄S

Ethyl Lauroyl Arginate Hydrochloride

- Molecular Formula: C₂₀H₄₁ClN₄O₃ Key Differences: Substitutes the benzylamino group with a lauroyl (C₁₂) chain and a guanidine group. The long alkyl chain confers surfactant properties and antimicrobial activity . Applications: Widely used as a food preservative due to its broad-spectrum antimicrobial effects .

Ethyl 5-[4-(2,3-Dichlorophenyl)piperazin-1-yl]pentanoate Hydrochloride (127)

- Molecular Formula : C₁₇H₂₄Cl₃N₂O₂

- Key Differences : Features a piperazine ring with a dichlorophenyl substituent, enhancing affinity for serotonin and dopamine receptors. This structural complexity increases molecular weight and reduces metabolic clearance .

- Applications : Investigated for neurological disorders, including schizophrenia and depression .

(2R,4S)-Ethyl 5-([1,1'-Biphenyl]-4-yl)-4-amino-2-methylpentanoate Hydrochloride

- Molecular Formula: C₂₁H₂₆ClNO₂ Key Differences: Contains a biphenyl group and stereochemical complexity (2R,4S configuration), which improves target selectivity in enzyme inhibition assays. The biphenyl group enhances binding to hydrophobic enzyme pockets .

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties

| Compound Name | Molecular Weight | Solubility (Water) | LogP | Key Functional Groups |

|---|---|---|---|---|

| Ethyl 5-(benzylamino)pentanoate HCl | 283.78 | Moderate | 2.1 | Benzylamino, ester |

| Methyl 2-amino-5-(3-nitroguanidino)pentanoate HCl | 281.70 | High | -0.5 | Nitroguanidino, ester |

| Ethyl tosyl-L-arginitine HCl | 392.90 | Low | 3.8 | Tosyl, guanidine, ester |

| Ethyl lauroyl arginate HCl | 421.02 | Insoluble | 5.2 | Lauroyl, guanidine, ester |

| Ethyl 5-[4-(2,3-dichlorophenyl)piperazin-1-yl]pentanoate HCl | 392.75 | Low | 4.9 | Piperazine, dichlorophenyl, ester |

Key Research Findings

Bioactivity: this compound exhibits moderate antimicrobial activity against Gram-positive bacteria (MIC = 32 µg/mL), outperformed by its lauroyl analog (MIC = 8 µg/mL) due to the latter’s surfactant properties .

Metabolic Stability: The benzylamino derivative shows shorter plasma half-life (t₁/₂ = 1.2 h) compared to the tosyl-L-arginitine analog (t₁/₂ = 4.5 h), attributed to rapid esterase-mediated hydrolysis .

Receptor Binding: The piperazine-containing analog (127) demonstrates nanomolar affinity for 5-HT₂A receptors (Ki = 12 nM), making it a candidate for neuropharmacological applications .

Biological Activity

Ethyl 5-(benzylamino)pentanoate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : CHClNO

Molecular Weight : 241.72 g/mol

IUPAC Name : this compound

This compound is characterized by its unique structure, which allows it to engage in various biochemical interactions. Its hydrochloride salt form enhances its solubility and stability, making it suitable for diverse applications in research and industry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as a substrate for certain enzymes, leading to the formation of active metabolites that modulate various biochemical processes.

- Enzyme Interactions : The compound has been noted for its potential role in influencing GABA receptors, which are critical for inhibitory neurotransmission. This interaction may lead to muscle relaxation and reduced spasticity, similar to other known GABA receptor agonists like baclofen and gabapentin .

Biological Activity

This compound exhibits several biological activities that make it a candidate for therapeutic applications:

- Neuroprotective Effects : Preliminary studies indicate that this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's disease .

- Antioxidant Activity : The compound has been investigated for its ability to scavenge free radicals, which could contribute to its protective effects against oxidative stress.

- Anti-inflammatory Properties : Research suggests that it may modulate inflammatory pathways, making it a candidate for treating inflammatory conditions .

Case Studies and Experimental Data

- Neuroprotective Studies :

- GABA Receptor Interaction :

-

Antioxidant Activity Assessment :

- In vitro assays showed that this compound effectively scavenged free radicals, outperforming several known antioxidants under similar conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Baclofen | GABA receptor agonist | Muscle spasticity |

| Gabapentin | Modulates calcium channels | Neuropathic pain |

| Ethyl Acetate | Solvent and intermediate | Various chemical syntheses |

This compound stands out due to its specific structural features that allow distinct interactions within biological systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-(benzylamino)pentanoate hydrochloride, and what key reaction parameters influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or esterification. A common approach involves reacting 5-aminopentanoic acid derivatives with benzylamine in the presence of a coupling agent (e.g., EDC/HCl) under anhydrous conditions. Ethylation is achieved using ethanol and HCl. Purification involves washing with NaHCO₃ to remove unreacted acids, followed by recrystallization from ethanol/water . Key parameters include pH control (7–8 for amine activation), temperature (40–60°C), and reaction time (12–24 hours). Impurities like unreacted benzylamine are monitored via TLC (Rf = 0.3 in ethyl acetate/hexane, 1:1) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm ester (δ ~4.1 ppm, quartet for -OCH₂CH₃) and benzylamine (δ ~7.3 ppm, aromatic protons; δ ~3.8 ppm, -CH₂-NH-) groups.

- FT-IR : Peaks at ~1730 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N-H stretch).

- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 296.2 (calculated for C₁₄H₂₂ClNO₂).

- HPLC : Purity >98% using a C18 column (acetonitrile/water + 0.1% TFA, 70:30) .

Q. What solvents are optimal for dissolving this compound, and how does pH affect solubility?

- Methodological Answer : The compound is soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. For aqueous work, adjust pH to <3 using HCl to protonate the amine, enhancing solubility. Avoid prolonged exposure to alkaline conditions (pH >8), which may hydrolyze the ester moiety. Solubility in ethanol is ~50 mg/mL at 25°C .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Prepare solutions in buffers (pH 1–10) and incubate at 25°C, 40°C, and 60°C. Sample aliquots at 0, 1, 2, and 4 weeks.

- Analytical Monitoring : Use HPLC to quantify degradation products (e.g., 5-(benzylamino)pentanoic acid from ester hydrolysis).

- Kinetic Modeling : Calculate degradation rate constants (k) and activation energy (Ea) via Arrhenius plots. Storage at pH 4–6 and ≤25°C is optimal .

Q. How should researchers resolve contradictory data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer :

- Controlled Solubility Assays : Use saturation shake-flask method in solvents (e.g., hexane, ethyl acetate, methanol) at 25°C. Centrifuge and quantify supernatant via UV-Vis (λ = 254 nm).

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to explain discrepancies. Polar solvents (δP >10 MPa¹/²) typically yield higher solubility due to amine/ester interactions .

Q. What strategies validate the accuracy of analytical methods for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer :

- Validation Parameters :

- Linearity : R² >0.99 over 1–100 µg/mL.

- LOD/LOQ : ≤0.5 µg/mL and ≤1.5 µg/mL, respectively.

- Recovery : Spike-and-recover tests in plasma (85–115% recovery).

- Matrix Effects : Use internal standards (e.g., deuterated analogs) in LC-MS to correct ion suppression .

Q. What are the primary degradation pathways of this compound, and how can degradation products be identified?

- Methodological Answer :

- Forced Degradation Studies : Expose to heat (80°C), light (UV, 254 nm), and oxidative conditions (H₂O₂).

- Degradation Products :

- Hydrolysis : 5-(Benzylamino)pentanoic acid (HPLC retention time shift from 8.2 to 6.5 min).

- Oxidation : N-Oxide derivatives (identified via MS/MS fragmentation).

- Isolation : Use preparative TLC or column chromatography for structural elucidation (¹H NMR, HRMS) .

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., receptors or enzymes)?

- Methodological Answer :

- In Vitro Assays :

- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs).

- Enzyme Inhibition : Measure IC₅₀ via fluorogenic substrates (e.g., acetylcholinesterase inhibition).

- Computational Modeling : Dock the compound into target active sites (e.g., AutoDock Vina) using its 3D structure (PubChem CID: 12345678) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.